INT-777 R-enantiomer
Overview
Description
S-EMCA R enantiomer, also known as INT-777 R-enantiomer, is a chiral compound that belongs to the class of bile acid receptor agonists. It is the R-enantiomer of INT-777 and has a specific configuration that distinguishes it from its S-enantiomer counterpart. The compound is known for its interaction with G protein-coupled bile acid receptor 1 (TGR5), making it a significant molecule in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S-EMCA R enantiomer typically involves chiral separation techniques from a racemic mixture. Common methods include:
Preparative-Scale Chromatography: This method utilizes chiral stationary phases to separate the enantiomers based on their interaction with the chiral environment of the column.
Enantioselective Liquid-Liquid Extraction: This technique involves the use of chiral solvents or additives to preferentially extract one enantiomer over the other.
Crystallization-Based Methods: These methods exploit the differences in solubility of the enantiomers in various solvents to achieve separation.
Industrial Production Methods: Industrial production of S-EMCA R enantiomer may involve large-scale chiral chromatography or crystallization processes. These methods are optimized for high yield and purity, ensuring the production of enantiomerically pure compounds for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: S-EMCA R enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
S-EMCA R enantiomer has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interaction with bile acid receptors and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and liver diseases.
Industry: Utilized in the development of chiral drugs and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of S-EMCA R enantiomer involves its binding to G protein-coupled bile acid receptor 1 (TGR5). This interaction activates downstream signaling pathways, leading to various physiological effects. The compound’s molecular targets include TGR5 receptors, which play a role in regulating glucose metabolism, energy expenditure, and inflammatory responses .
Comparison with Similar Compounds
INT-777 S-enantiomer: The S-enantiomer of INT-777, which has different pharmacological properties compared to the R-enantiomer.
Cholic Acid Derivatives: Other bile acid receptor agonists with similar structures but different enantiomeric configurations.
Uniqueness: S-EMCA R enantiomer is unique due to its specific interaction with TGR5 receptors and its distinct pharmacological profile. Compared to its S-enantiomer, it has different binding affinities and physiological effects, making it a valuable compound for targeted research and therapeutic applications .
Properties
IUPAC Name |
(2R,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBCMXATLRCCLF-VPYPQICLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@@H](C)C(=O)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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